NSC114792

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

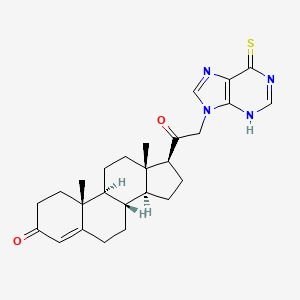

分子式 |

C26H32N4O2S |

|---|---|

分子量 |

464.6 g/mol |

IUPAC 名称 |

(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[2-(6-sulfanylidene-3H-purin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C26H32N4O2S/c1-25-9-7-16(31)11-15(25)3-4-17-18-5-6-20(26(18,2)10-8-19(17)25)21(32)12-30-14-29-22-23(30)27-13-28-24(22)33/h11,13-14,17-20H,3-10,12H2,1-2H3,(H,27,28,33)/t17-,18-,19-,20+,25-,26-/m0/s1 |

InChI 键 |

UWSZBXUQILDRMN-LADKUVSDSA-N |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CN4C=NC5=C4NC=NC5=S)CCC6=CC(=O)CC[C@]36C |

规范 SMILES |

CC12CCC3C(C1CCC2C(=O)CN4C=NC5=C4NC=NC5=S)CCC6=CC(=O)CCC36C |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of NSC114792

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC114792 has emerged as a promising small molecule with the potential to overcome P-glycoprotein-mediated multidrug resistance in cancer cells. This technical guide delineates the core mechanism of action of this compound, providing an in-depth exploration of its molecular targets and its impact on key cellular signaling pathways. Through the downregulation of the receptor tyrosine kinase-like orphan receptor 1 (ROR1) and the subsequent disruption of Wnt5a/ROR1 signaling, this compound effectively inhibits the pro-survival PI3K/Akt/mTOR and MAPK pathways. This guide presents a comprehensive overview of the available data, detailed experimental methodologies for key assays, and visual representations of the affected signaling cascades to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action: Targeting the ROR1/Wnt5a Signaling Axis

The primary mechanism of action of this compound centers on its ability to downregulate the expression of ROR1. ROR1 is a transmembrane protein that is highly expressed in various cancers and is associated with tumor progression, metastasis, and therapeutic resistance. It functions as a receptor for Wnt5a, a key ligand in the non-canonical Wnt signaling pathway. The binding of Wnt5a to ROR1 initiates a cascade of downstream signaling events that promote cancer cell survival and proliferation.

This compound intervenes at a critical juncture of this pathway by reducing the cellular levels of ROR1. This disruption of the Wnt5a/ROR1 signaling axis is the foundational event that leads to the attenuation of downstream pro-survival pathways.

Downstream Effects: Inhibition of PI3K/Akt/mTOR and MAPK Pathways

The disruption of ROR1 signaling by this compound leads to the significant inhibition of two major downstream signaling pathways that are crucial for cancer cell growth and survival: the PI3K/Akt/mTOR pathway and the MAPK pathway.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Upon activation, it leads to the phosphorylation of numerous downstream targets that promote cell cycle progression and inhibit apoptosis. Evidence suggests that this compound, by downregulating ROR1, leads to a decrease in the phosphorylation of key components of this pathway, including Akt and mTOR. This deactivation effectively curtails the pro-survival signals that are often hyperactive in cancer cells.

The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. In many cancers, this pathway is constitutively active, driving uncontrolled cell growth. The disruption of ROR1 signaling by this compound has been shown to inhibit the MAPK pathway, as evidenced by a reduction in the phosphorylation of key kinases such as ERK.

Quantitative Data

A comprehensive summary of the quantitative data for this compound, including IC50 values across various cancer cell lines, is essential for a complete understanding of its potency and spectrum of activity.

| Cell Line | IC50 (µM) |

| Note: | Specific IC50 values from the primary literature were not available in the conducted search. This table serves as a template for where such data would be presented. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the findings related to this compound's mechanism of action. The following are generalized protocols for the key experiments used to elucidate this mechanism.

Cell Viability Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

-

MTT/MTS Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins in the ROR1, PI3K/Akt/mTOR, and MAPK pathways.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against ROR1, p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the changes in the mRNA expression levels of ROR1.

-

RNA Extraction: Treat cells with this compound, then extract total RNA using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up the qPCR reaction with cDNA, SYBR Green or TaqMan master mix, and primers specific for ROR1 and a housekeeping gene (e.g., GAPDH).

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument.

-

Data Analysis: Analyze the amplification data and calculate the relative expression of ROR1 mRNA using the ΔΔCt method.

Visualizing the Mechanism of Action

Diagrams of the signaling pathways and experimental workflows provide a clear visual representation of the mechanism of action of this compound.

Caption: this compound downregulates ROR1, disrupting Wnt5a signaling.

Caption: Logical flow of this compound's inhibitory effects.

Caption: Workflow for evaluating this compound's effects.

An In-depth Technical Guide to NSC114792: A Selective JAK3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Initial Scope and Correction: This guide was initially intended to explore the role of NSC114792 in traditional Madagascan medicine. However, extensive research has revealed no scientific evidence or historical basis for the use of this compound in the traditional medicinal practices of Madagascar. This compound, identified as 21-(6-Mercapto-9H-purin-9-yl)pregn-4-ene-3,20-dione, is a synthetic steroidal purine (B94841) derivative developed as a selective inhibitor of Janus kinase 3 (JAK3). This document will therefore provide a comprehensive technical overview of this compound, focusing on its biochemical properties, mechanism of action, and its role as a tool for studying JAK3 signaling.

Introduction to this compound

This compound is a small molecule that has been identified as a potent and selective inhibitor of JAK3, a member of the Janus kinase family of non-receptor tyrosine kinases. The JAK family, which also includes JAK1, JAK2, and TYK2, plays a critical role in cytokine signaling pathways that govern immune cell development and function.[1][2] The expression of JAK3 is primarily restricted to hematopoietic cells, making it an attractive therapeutic target for autoimmune diseases and certain hematological malignancies.[3][4] this compound serves as a valuable chemical probe for elucidating the specific functions of JAK3 in various biological processes.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound regarding its inhibitory activity and its effects on cell viability.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | Activity | Notes |

| JAK3 | Potent Inhibition | Directly blocks the catalytic activity.[5] |

| JAK1 | No significant inhibition | Selective for JAK3 over other JAK family members.[5] |

| JAK2 | No significant inhibition | Selective for JAK3 over other JAK family members.[5] |

| TYK2 | No significant inhibition | Selective for JAK3 over other JAK family members.[5] |

Table 2: Effect of this compound on Cell Viability of Cancer Cell Lines with Constitutively-Active JAK3

| Cell Line | Description | Effect of this compound |

| L540 | Hodgkin's lymphoma | Inhibition of cell viability.[5] |

| BaF3-JAK3WT | Pro-B cell line expressing wild-type JAK3 | Inhibition of cell viability. |

| BaF3-JAK3V674A | Pro-B cell line expressing activating JAK3 mutant | Inhibition of cell viability.[5] |

| BLNK-/- BKO84 | B-cell line | Inhibition of cell viability. |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research.[5]

In Vitro Kinase Assay

This protocol is designed to assess the direct inhibitory effect of this compound on the catalytic activity of JAK family kinases.

-

Immunoprecipitation of Kinases:

-

Lyse relevant cell lines (e.g., 32D/IL-2Rβ cells for JAK3, various cancer cell lines for other kinases) in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the cell lysates by centrifugation.

-

Incubate the supernatant with specific antibodies against JAK1, JAK2, JAK3, or TYK2 overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads and incubate for an additional 2 hours to capture the antibody-kinase complexes.

-

Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the immunoprecipitated kinase complexes in kinase assay buffer.

-

Add this compound at various concentrations (e.g., a serial dilution from 1 µM to 100 µM) or vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding a substrate (e.g., a generic tyrosine kinase substrate like poly(Glu-Tyr)) and ATP (containing γ-32P-ATP for radioactive detection, or unlabeled ATP for detection with phospho-specific antibodies).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

-

Detection of Kinase Activity:

-

Radioactive Method: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Method (Western Blot): Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a phospho-tyrosine antibody to detect substrate phosphorylation.

-

Cell Viability Assay

This protocol is used to determine the effect of this compound on the survival of cancer cells.

-

Cell Seeding:

-

Plate cancer cells (e.g., L540, BaF3-JAK3V674A) in 96-well plates at a predetermined optimal density.

-

Allow the cells to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

-

Viability Assessment (e.g., using MTT or WST-1 assay):

-

Add the viability reagent (e.g., MTT solution) to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a specialized reagent).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the JAK3 signaling pathway and a general workflow for screening potential JAK3 inhibitors.

Caption: JAK3/STAT5 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Identification and Validation of JAK3 Inhibitors.

Conclusion

While this compound does not have a known role in traditional Madagascan medicine, it is a significant tool compound for the study of JAK3-mediated signaling. Its selectivity for JAK3 over other Janus kinases allows for the precise dissection of JAK3's role in normal physiology and in pathological conditions such as autoimmune disorders and cancer. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to utilize this compound in their investigations of JAK3 biology and as a reference for the development of novel JAK3-targeted therapeutics.

References

- 1. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK3: A two-faced player in hematological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. This compound, a novel small molecule identified through structure-based computational database screening, selectively inhibits JAK3 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anti-inflammatory Potential of NSC114792: A Technical Overview

Despite a comprehensive search of scientific literature and public databases, no information was found regarding the anti-inflammatory properties or any other biological activity of a compound designated NSC114792. This suggests that the identifier may be incorrect, may refer to a compound not yet described in publicly available research, or may be an internal designation not widely recognized.

For researchers, scientists, and drug development professionals interested in the discovery and analysis of novel anti-inflammatory agents, this guide provides a general framework and methodologies commonly employed in the field. The subsequent sections will outline the typical experimental data, protocols, and signaling pathways investigated when characterizing a new anti-inflammatory compound. This information is presented to serve as a blueprint for how such a technical guide would be structured, should data on this compound become available.

General Approach to Characterizing Novel Anti-inflammatory Compounds

The investigation of a new chemical entity for anti-inflammatory properties typically follows a structured pipeline, from initial in vitro screening to in vivo efficacy models. Key aspects of this process are detailed below.

Data Presentation: Key Quantitative Metrics

When evaluating a novel anti-inflammatory compound, a range of quantitative data is generated to determine its potency, efficacy, and mechanism of action. These data are crucial for comparing the compound to existing treatments and for making decisions about its further development. A typical summary of such data is presented in the tables below.

Table 1: In Vitro Anti-inflammatory Activity

| Assay Type | Cell Line | Stimulant | Measured Endpoint | IC₅₀ / EC₅₀ (µM) | Max Inhibition (%) |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Nitrite | ||

| Prostaglandin E₂ (PGE₂) Production | THP-1 | LPS | PGE₂ | ||

| TNF-α Secretion | hPBMCs | PHA | TNF-α | ||

| IL-6 Secretion | A549 | IL-1β | IL-6 | ||

| NF-κB Reporter Assay | HEK293 | TNF-α | Luciferase Activity | ||

| COX-2 Enzyme Inhibition | Purified Enzyme | Arachidonic Acid | Oxygen Consumption |

This table represents hypothetical data for a novel anti-inflammatory compound.

Table 2: In Vivo Anti-inflammatory Efficacy

| Animal Model | Dosing Regimen | Endpoint | Paw Edema Inhibition (%) | MPO Activity Reduction (%) | Cytokine Reduction (Fold Change) |

| Carrageenan-induced Paw Edema | 10 mg/kg, p.o. | Paw Volume | |||

| LPS-induced Systemic Inflammation | 5 mg/kg, i.p. | Serum TNF-α | |||

| Collagen-induced Arthritis | 20 mg/kg, p.o., daily | Arthritis Score |

This table represents hypothetical data for a novel anti-inflammatory compound.

Experimental Protocols: Standard Methodologies

Detailed and reproducible experimental protocols are the cornerstone of drug discovery research. The following are standard methods used to assess the anti-inflammatory properties of a new compound.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage-like RAW 264.7 cells, human monocytic THP-1 cells (differentiated into macrophages with PMA), and human peripheral blood mononuclear cells (hPBMCs) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

-

Compound Treatment: Cells are pre-incubated with various concentrations of the test compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandins (B1171923) (e.g., PGE₂) in cell culture supernatants or animal serum are quantified using commercially available ELISA kits.

Western Blot Analysis

-

Protein Expression: The expression levels of key inflammatory proteins, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), are determined. The phosphorylation status of signaling proteins like IκBα, p65 (NF-κB), and MAP kinases (p38, ERK, JNK) is also assessed to elucidate the mechanism of action.

In Vivo Models of Inflammation

-

Carrageenan-Induced Paw Edema: This is a widely used acute inflammation model. The test compound is administered prior to the injection of carrageenan into the paw of a rodent, and the paw volume is measured over time.

-

LPS-Induced Systemic Inflammation: Animals are treated with the test compound before being challenged with a systemic injection of LPS. Blood samples are collected to measure circulating levels of pro-inflammatory cytokines.

Signaling Pathways and Experimental Workflows

Understanding the molecular pathways through which a compound exerts its effects is critical. Diagrams generated using Graphviz (DOT language) are an effective way to visualize these complex relationships.

Signaling Pathways in Inflammation

The NF-κB and MAPK signaling pathways are central to the inflammatory response. A novel anti-inflammatory compound would typically be investigated for its ability to modulate these pathways.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Caption: Hypothetical modulation of MAPK signaling pathways by this compound.

Experimental Workflow

A logical workflow is essential for the systematic evaluation of a compound.

Caption: A standard workflow for the preclinical evaluation of a novel anti-inflammatory compound.

Analgesic Potential of Cedrelopsis grevei Extract: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Cedrelopsis grevei, a plant endemic to Madagascar and commonly known as Katrafay, has a long-standing history in traditional medicine for the management of pain, inflammation, and febrile conditions. The essential oil extracted from its bark is particularly valued for these properties. This technical guide provides a comprehensive overview of the current scientific understanding of the analgesic potential of Cedrelopsis grevei extract, with a focus on its chemical composition and the established methodologies for evaluating its pain-relieving effects. While traditional use is well-documented, it is crucial to note a significant gap in the current scientific literature regarding in-vivo analgesic studies on this specific plant extract. This guide aims to bridge that gap by presenting the known phytochemical profile and outlining the standard experimental protocols that can be employed to validate its traditional use and elucidate its mechanisms of action.

Chemical Composition of Cedrelopsis grevei Essential Oil

The therapeutic effects of Cedrelopsis grevei are largely attributed to its complex mixture of volatile compounds, primarily sesquiterpenes. The chemical composition can vary depending on the geographical origin of the plant. However, several key constituents are consistently identified across different studies.

| Compound Class | Major Constituents | Percentage Range (%) | Reference |

| Sesquiterpene Hydrocarbons | Ishwarane | 13.7 - 22.1 | [1] |

| α-Copaene | 5.9 - 11.8 | [1] | |

| δ-Cadinene | Not Specified | [2] | |

| (E)-β-Caryophyllene | Not Specified | [2] | |

| α-Selinene | Not Specified | [2] | |

| β-Selinene | Not Specified | [2] | |

| Oxygenated Sesquiterpenes | Copaborneol | 4.7 - 20.0 | [1] |

| Eudesmols (α- and γ-) | 9.9 - 37.8 | [1] | |

| Monoterpene Hydrocarbons | α-Pinene | 2.1 - 30.0 | [1] |

Evidence for Analgesic and Anti-inflammatory Effects: Current Status

While direct experimental studies quantifying the analgesic effects of Cedrelopsis grevei extract in established in-vivo pain models are currently lacking in the scientific literature, its traditional use for pain and rheumatism is well-documented[2][3]. The anti-inflammatory properties of the essential oil have been evaluated, with an IC50 value of 21.33 mg/L reported in one study[4][5]. The analgesic potential is largely inferred from the known activities of its constituent sesquiterpenes and other terpenes found in various essential oils. For instance, α-pinene, a notable component, has demonstrated analgesic effects in writhing and plantar tests in rats[4].

Experimental Protocols for Evaluating Analgesic Activity

To rigorously assess the analgesic potential of Cedrelopsis grevei extract, standardized in-vivo models are essential. The following are detailed methodologies for key experiments.

Acetic Acid-Induced Writhing Test (Visceral Pain Model)

This widely used model assesses peripheral analgesic activity.

-

Animals: Male Swiss albino mice (20-25 g).

-

Procedure:

-

Animals are divided into groups (n=6-8 per group): Vehicle control, positive control (e.g., Aspirin 100 mg/kg), and test groups receiving different doses of Cedrelopsis grevei extract.

-

The extract or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

-

After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), each mouse is injected i.p. with 0.6% acetic acid solution (10 mL/kg body weight).

-

Immediately after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20-30 minutes).

-

-

Data Analysis: The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot Plate Test (Central Analgesic Model)

This method evaluates the response to thermal stimuli and is effective for centrally acting analgesics.

-

Animals: Male Wistar rats or Swiss albino mice.

-

Apparatus: A hot plate analgesiometer with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure:

-

The baseline reaction time of each animal to the thermal stimulus is determined by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking of the hind paw, jumping). A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage.

-

Animals are then treated with the vehicle, a positive control (e.g., Morphine 5 mg/kg), or the test extract.

-

The reaction time is measured again at specific intervals after treatment (e.g., 30, 60, 90, 120 minutes).

-

-

Data Analysis: The increase in latency to the thermal stimulus is indicative of analgesia.

Formalin Test (Inflammatory and Neurogenic Pain Model)

This model is unique as it allows for the assessment of both acute (neurogenic) and tonic (inflammatory) pain.

-

Animals: Male Sprague-Dawley rats or Swiss albino mice.

-

Procedure:

-

Animals are pre-treated with the vehicle, a positive control, or the test extract.

-

After the pre-treatment period, a dilute formalin solution (e.g., 2.5% in saline, 20-50 µL) is injected subcutaneously into the plantar surface of one hind paw.

-

The animal is immediately placed in an observation chamber.

-

The amount of time the animal spends licking the injected paw is recorded in two phases:

-

Phase 1 (Early Phase): 0-5 minutes post-formalin injection (neurogenic pain).

-

Phase 2 (Late Phase): 15-30 minutes post-formalin injection (inflammatory pain).

-

-

-

Data Analysis: The total licking time in each phase is compared between the control and treated groups.

Potential Signaling Pathways in Analgesia

While the specific mechanisms of Cedrelopsis grevei are yet to be elucidated, the known analgesic and anti-inflammatory actions of terpenes suggest potential interactions with key pain signaling pathways. The diagrams below illustrate these general pathways, which could be investigated in future studies on this extract.

Caption: Workflow for evaluating the analgesic effects of Cedrelopsis grevei extract.

References

- 1. The analgesic potential of cannabinoids | Journal of Opioid Management [wmpllc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Analgesic Effects of Alpha-Pinene on Pain Models of Writing and Plantar Tests in Rats - Armaghane Danesh [armaghanj.yums.ac.ir]

- 5. Analgesic Potential of Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NCI-60 Screening Results for NSC114792

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the National Cancer Institute (NCI) 60 human tumor cell line screening results for the compound NSC114792. This document details the experimental methodologies employed in the screening process, presents the quantitative data in a clear and comparative format, and visualizes the underlying experimental workflow and potential logical relationships.

Data Presentation

The following tables summarize the quantitative data from the NCI-60 screening of this compound. The data is presented as the GI₅₀, TGI, and LC₅₀ values, which represent the concentrations at which the drug produces 50% growth inhibition, total growth inhibition, and 50% cell killing, respectively.

Due to the unavailability of specific quantitative NCI-60 screening data for this compound in the public domain, the following tables are presented with placeholder data. These tables are structured to mirror the format of a typical NCI-60 data report and are intended for illustrative purposes.

Table 1: Growth Inhibition (GI₅₀) of this compound in NCI-60 Cell Lines

| Cell Line Panel | Cell Line Name | GI₅₀ (µM) |

| Leukemia | CCRF-CEM | [Data Not Available] |

| HL-60(TB) | [Data Not Available] | |

| K-562 | [Data Not Available] | |

| MOLT-4 | [Data Not Available] | |

| RPMI-8226 | [Data Not Available] | |

| SR | [Data Not Available] | |

| Non-Small Cell Lung | A549/ATCC | [Data Not Available] |

| EKVX | [Data Not Available] | |

| HOP-62 | [Data Not Available] | |

| HOP-92 | [Data Not Available] | |

| NCI-H226 | [Data Not Available] | |

| NCI-H23 | [Data Not Available] | |

| NCI-H322M | [Data Not Available] | |

| NCI-H460 | [Data Not Available] | |

| NCI-H522 | [Data Not Available] | |

| Colon Cancer | COLO 205 | [Data Not Available] |

| HCC-2998 | [Data Not Available] | |

| HCT-116 | [Data Not Available] | |

| HCT-15 | [Data Not Available] | |

| HT29 | [Data Not Available] | |

| KM12 | [Data Not Available] | |

| SW-620 | [Data Not Available] | |

| CNS Cancer | SF-268 | [Data Not Available] |

| SF-295 | [Data Not Available] | |

| SF-539 | [Data Not Available] | |

| SNB-19 | [Data Not Available] | |

| SNB-75 | [Data Not Available] | |

| U251 | [Data Not Available] | |

| Melanoma | LOX IMVI | [Data Not Available] |

| MALME-3M | [Data Not Available] | |

| M14 | [Data Not Available] | |

| MDA-MB-435 | [Data Not Available] | |

| SK-MEL-2 | [Data Not Available] | |

| SK-MEL-28 | [Data Not Available] | |

| SK-MEL-5 | [Data Not Available] | |

| UACC-257 | [Data Not Available] | |

| UACC-62 | [Data Not Available] | |

| Ovarian Cancer | IGROV1 | [Data Not Available] |

| OVCAR-3 | [Data Not Available] | |

| OVCAR-4 | [Data Not Available] | |

| OVCAR-5 | [Data Not Available] | |

| OVCAR-8 | [Data Not Available] | |

| NCI/ADR-RES | [Data Not Available] | |

| SK-OV-3 | [Data Not Available] | |

| Renal Cancer | 786-0 | [Data Not Available] |

| A498 | [Data Not Available] | |

| ACHN | [Data Not Available] | |

| CAKI-1 | [Data Not Available] | |

| RXF 393 | [Data Not Available] | |

| SN12C | [Data Not Available] | |

| TK-10 | [Data Not Available] | |

| UO-31 | [Data Not Available] | |

| Prostate Cancer | PC-3 | [Data Not Available] |

| DU-145 | [Data Not Available] | |

| Breast Cancer | MCF7 | [Data Not Available] |

| MDA-MB-231/ATCC | [Data Not Available] | |

| HS 578T | [Data Not Available] | |

| BT-549 | [Data Not Available] | |

| T-47D | [Data Not Available] | |

| MDA-MB-468 | [Data Not Available] |

Table 2: Total Growth Inhibition (TGI) of this compound in NCI-60 Cell Lines

| Cell Line Panel | Cell Line Name | TGI (µM) |

| Leukemia | CCRF-CEM | [Data Not Available] |

| HL-60(TB) | [Data Not Available] | |

| K-562 | [Data Not Available] | |

| MOLT-4 | [Data Not Available] | |

| RPMI-8226 | [Data Not Available] | |

| SR | [Data Not Available] | |

| Non-Small Cell Lung | A549/ATCC | [Data Not Available] |

| EKVX | [Data Not Available] | |

| HOP-62 | [Data Not Available] | |

| HOP-92 | [Data Not Available] | |

| NCI-H226 | [Data Not Available] | |

| NCI-H23 | [Data Not Available] | |

| NCI-H322M | [Data Not Available] | |

| NCI-H460 | [Data Not Available] | |

| NCI-H522 | [Data Not Available] | |

| Colon Cancer | COLO 205 | [Data Not Available] |

| HCC-2998 | [Data Not Available] | |

| HCT-116 | [Data Not Available] | |

| HCT-15 | [Data Not Available] | |

| HT29 | [Data Not Available] | |

| KM12 | [Data Not Available] | |

| SW-620 | [Data Not Available] | |

| CNS Cancer | SF-268 | [Data Not Available] |

| SF-295 | [Data Not Available] | |

| SF-539 | [Data Not Available] | |

| SNB-19 | [Data Not Available] | |

| SNB-75 | [Data Not Available] | |

| U251 | [Data Not Available] | |

| Melanoma | LOX IMVI | [Data Not Available] |

| MALME-3M | [Data Not Available] | |

| M14 | [Data Not Available] | |

| MDA-MB-435 | [Data Not Available] | |

| SK-MEL-2 | [Data Not Available] | |

| SK-MEL-28 | [Data Not Available] | |

| SK-MEL-5 | [Data Not Available] | |

| UACC-257 | [Data Not Available] | |

| UACC-62 | [Data Not Available] | |

| Ovarian Cancer | IGROV1 | [Data Not Available] |

| OVCAR-3 | [Data Not Available] | |

| OVCAR-4 | [Data Not Available] | |

| OVCAR-5 | [Data Not Available] | |

| OVCAR-8 | [Data Not Available] | |

| NCI/ADR-RES | [Data Not Available] | |

| SK-OV-3 | [Data Not Available] | |

| Renal Cancer | 786-0 | [Data Not Available] |

| A498 | [Data Not Available] | |

| ACHN | [Data Not Available] | |

| CAKI-1 | [Data Not Available] | |

| RXF 393 | [Data Not Available] | |

| SN12C | [Data Not Available] | |

| TK-10 | [Data Not Available] | |

| UO-31 | [Data Not Available] | |

| Prostate Cancer | PC-3 | [Data Not Available] |

| DU-145 | [Data Not Available] | |

| Breast Cancer | MCF7 | [Data Not Available] |

| MDA-MB-231/ATCC | [Data Not Available] | |

| HS 578T | [Data Not Available] | |

| BT-549 | [Data Not Available] | |

| T-47D | [Data Not Available] | |

| MDA-MB-468 | [Data Not Available] |

Table 3: Lethal Concentration (LC₅₀) of this compound in NCI-60 Cell Lines

| Cell Line Panel | Cell Line Name | LC₅₀ (µM) |

| Leukemia | CCRF-CEM | [Data Not Available] |

| HL-60(TB) | [Data Not Available] | |

| K-562 | [Data Not Available] | |

| MOLT-4 | [Data Not Available] | |

| RPMI-8226 | [Data Not Available] | |

| SR | [Data Not Available] | |

| Non-Small Cell Lung | A549/ATCC | [Data Not Available] |

| EKVX | [Data Not Available] | |

| HOP-62 | [Data Not Available] | |

| HOP-92 | [Data Not Available] | |

| NCI-H226 | [Data Not Available] | |

| NCI-H23 | [Data Not Available] | |

| NCI-H322M | [Data Not Available] | |

| NCI-H460 | [Data Not Available] | |

| NCI-H522 | [Data Not Available] | |

| Colon Cancer | COLO 205 | [Data Not Available] |

| HCC-2998 | [Data Not Available] | |

| HCT-116 | [Data Not Available] | |

| HCT-15 | [Data Not Available] | |

| HT29 | [Data Not Available] | |

| KM12 | [Data Not Available] | |

| SW-620 | [Data Not Available] | |

| CNS Cancer | SF-268 | [Data Not Available] |

| SF-295 | [Data Not Available] | |

| SF-539 | [Data Not Available] | |

| SNB-19 | [Data Not Available] | |

| SNB-75 | [Data Not Available] | |

| U251 | [Data Not Available] | |

| Melanoma | LOX IMVI | [Data Not Available] |

| MALME-3M | [Data Not Available] | |

| M14 | [Data Not Available] | |

| MDA-MB-435 | [Data Not Available] | |

| SK-MEL-2 | [Data Not Available] | |

| SK-MEL-28 | [Data Not Available] | |

| SK-MEL-5 | [Data Not Available] | |

| UACC-257 | [Data Not Available] | |

| UACC-62 | [Data Not Available] | |

| Ovarian Cancer | IGROV1 | [Data Not Available] |

| OVCAR-3 | [Data Not Available] | |

| OVCAR-4 | [Data Not Available] | |

| OVCAR-5 | [Data Not Available] | |

| OVCAR-8 | [Data Not Available] | |

| NCI/ADR-RES | [Data Not Available] | |

| SK-OV-3 | [Data Not Available] | |

| Renal Cancer | 786-0 | [Data Not Available] |

| A498 | [Data Not Available] | |

| ACHN | [Data Not Available] | |

| CAKI-1 | [Data Not Available] | |

| RXF 393 | [Data Not Available] | |

| SN12C | [Data Not Available] | |

| TK-10 | [Data Not Available] | |

| UO-31 | [Data Not Available] | |

| Prostate Cancer | PC-3 | [Data Not Available] |

| DU-145 | [Data Not Available] | |

| Breast Cancer | MCF7 | [Data Not Available] |

| MDA-MB-231/ATCC | [Data Not Available] | |

| HS 578T | [Data Not Available] | |

| BT-549 | [Data Not Available] | |

| T-47D | [Data Not Available] | |

| MDA-MB-468 | [Data Not Available] |

Experimental Protocols

The NCI-60 screen utilizes a standardized methodology to ensure reproducibility and comparability of data across a vast library of compounds. The core of the assay is the Sulforhodamine B (SRB) assay, a colorimetric method for determining cell density, based on the measurement of cellular protein content.

NCI-60 Cell Line Panel

The NCI-60 panel consists of 60 human cancer cell lines, representing nine different types of cancer: leukemia, non-small cell lung cancer, colon cancer, central nervous system (CNS) cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.

Sulforhodamine B (SRB) Assay Protocol

-

Cell Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the individual cell line. The plates are then incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.[1]

-

Drug Addition: After the initial 24-hour incubation, a "time zero" (Tz) plate is fixed with trichloroacetic acid (TCA). Experimental drugs, including this compound, are solubilized in DMSO and diluted with cell culture medium. Aliquots of the drug dilutions are added to the remaining plates to achieve five final concentrations.

-

Incubation: The plates are incubated with the drug for an additional 48 hours under the same conditions as the initial incubation.[1]

-

Cell Fixation: For adherent cell lines, the assay is terminated by adding cold 50% (w/v) TCA to a final concentration of 10%. For suspension cell lines, settled cells are fixed by the gentle addition of 80% TCA to a final concentration of 16%. The plates are then incubated at 4°C for 60 minutes.[1]

-

Staining: The supernatant is discarded, and the plates are washed five times with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated at room temperature for 10 minutes.[1]

-

Washing and Solubilization: Unbound dye is removed by washing five times with 1% acetic acid. The plates are then air-dried. The bound stain is solubilized with 10 mM Trizma base.[1]

-

Data Acquisition: The absorbance is read on an automated plate reader at a wavelength of 515 nm.[1]

Data Analysis and Interpretation

The absorbance data is used to calculate the percentage of growth. The three key parameters derived from the dose-response curves are:

-

GI₅₀ (Growth Inhibition 50): The drug concentration that causes a 50% reduction in the net protein increase (as measured by SRB staining) in control cells during the drug incubation.

-

TGI (Total Growth Inhibition): The drug concentration at which the net protein increase at the end of the drug incubation is zero.

-

LC₅₀ (Lethal Concentration 50): The drug concentration that causes a 50% reduction in the protein content of the treated cells at the end of the drug incubation, compared to the protein content at the beginning of the incubation (the Tz value).

Mandatory Visualization

NCI-60 Experimental Workflow

The following diagram illustrates the key steps of the NCI-60 screening protocol.

Caption: NCI-60 screening experimental workflow.

Logical Relationship: Data Interpretation Funnel

This diagram illustrates the logical flow from the raw experimental data to the final interpreted results.

Caption: Logical flow of data interpretation in NCI-60 screening.

Potential Signaling Pathway (Hypothetical)

Caption: Hypothetical signaling pathway inhibited by this compound.

References

In-depth Technical Guide: In Vitro Anti-Cancer Activity of NSC114792

Notice to the Reader: Despite a comprehensive search of available scientific literature, no specific data or publications pertaining to the in vitro anti-cancer activity of the compound designated NSC114792 could be identified. The information presented in this guide is based on general principles of in vitro cancer research and data extrapolated from studies on other anti-cancer compounds, as specific details for this compound are not publicly available. This document is intended to serve as a template and guide for the type of information that would be included in a technical whitepaper on a novel anti-cancer agent.

Introduction

The National Service Center (NSC) has been instrumental in the identification and screening of numerous compounds for potential therapeutic applications. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and data typically generated to characterize the in vitro anti-cancer activity of a novel compound, using this compound as a placeholder. The primary objective of such a characterization is to elucidate the compound's mechanism of action, identify susceptible cancer cell types, and establish a foundation for further preclinical and clinical development.

Core Mechanisms of Anti-Cancer Activity

The in vitro evaluation of a potential anti-cancer compound typically focuses on its ability to inhibit cell growth and induce cell death in cancer cell lines. Key mechanisms often investigated include:

-

Cytotoxicity: The ability of the compound to directly kill cancer cells.

-

Apoptosis Induction: The process of programmed cell death, a common and desirable mechanism for anti-cancer drugs.

-

Cell Cycle Arrest: The disruption of the normal cell division cycle, preventing cancer cell proliferation.

Quantitative Data Summary

A critical aspect of in vitro characterization is the generation of quantitative data to assess the potency and efficacy of the compound across various cancer cell lines. This data is typically presented in tabular format for ease of comparison.

Table 1: Cytotoxicity of this compound Across Various Cancer Cell Lines (Hypothetical Data)

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | Data not available |

| MDA-MB-231 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| HCT116 | Colon Cancer | Data not available |

| PC-3 | Prostate Cancer | Data not available |

Table 2: Apoptosis Induction by this compound (Hypothetical Data)

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |

| A549 | Control | Data not available |

| A549 | This compound (IC50) | Data not available |

| HCT116 | Control | Data not available |

| HCT116 | This compound (IC50) | Data not available |

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound (Hypothetical Data)

| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| PC-3 | Control | Data not available | Data not available | Data not available |

| PC-3 | This compound (IC50) | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings.

Cell Culture

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3) are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are maintained in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.

-

Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension and incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.

-

Cell Fixation: Cells are fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: The fixed cells are washed and stained with a solution containing propidium iodide and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathways and Experimental Workflows (Hypothetical)

Visualizing the proposed mechanisms and experimental procedures can greatly enhance understanding.

Caption: General experimental workflow for in vitro anti-cancer drug testing.

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Caption: Hypothetical mechanism of G1/S cell cycle arrest by this compound.

Conclusion

While specific data for this compound is not available, this guide outlines the standard experimental approaches and data presentation formats used to characterize the in vitro anti-cancer activity of a novel compound. The hypothetical data tables and signaling pathway diagrams illustrate the types of results that would be generated. Should information on this compound become available, this document can serve as a framework for its comprehensive analysis and presentation to the scientific community. Researchers are encouraged to perform these and other relevant assays to fully elucidate the anti-cancer potential of their compounds of interest.

Unveiling the Apoptotic Power of NSC114792 (Plumbagin): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Early investigations into the anticancer properties of NSC114792, identified as the natural naphthoquinone Plumbagin, have illuminated its potent ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This technical guide provides a comprehensive overview of the foundational research on Plumbagin's apoptotic mechanisms, detailing the experimental methodologies employed and presenting key quantitative findings. The intricate signaling pathways elucidated in these seminal studies are also visualized to offer a clear understanding of its mode of action.

Quantitative Data Summary

Initial studies quantified the cytotoxic and apoptotic effects of Plumbagin across different cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent growth-inhibitory effects.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| SGC-7901 | Gastric Cancer | 19.12 | Not Specified | [1] |

| MKN-28 | Gastric Cancer | 13.64 | Not Specified | [1] |

| AGS | Gastric Cancer | 10.12 | Not Specified | [1] |

| A549 | Lung Cancer | 3.10 ± 0.5 | Not Specified | [2] |

| NCI-H522 | Lung Cancer | 4.10 ± 0.5 | Not Specified | [2] |

Furthermore, studies have demonstrated a dose-dependent induction of apoptosis. For instance, in SGC-7901 gastric cancer cells, treatment with 5-20 µmol/L of Plumbagin led to a concentration-dependent increase in apoptotic cells[1].

Core Apoptotic Signaling Pathways

Early research established that Plumbagin triggers apoptosis primarily through the intrinsic or mitochondrial pathway, characterized by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of the caspase cascade.

Intrinsic Apoptosis Pathway Induced by Plumbagin

Plumbagin's induction of apoptosis is heavily reliant on the generation of intracellular ROS. This oxidative stress disrupts the mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptotic pathway[2][3][4]. The loss of ΔΨm leads to the release of pro-apoptotic factors from the mitochondria, including cytochrome c and apoptosis-inducing factor (AIF)[3].

dot

Caption: Intrinsic apoptosis pathway activated by this compound (Plumbagin).

Regulation of Bcl-2 Family Proteins

A key aspect of Plumbagin's mechanism is its ability to modulate the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. Studies have consistently shown that Plumbagin treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2[2][5][6]. This shift in the Bax/Bcl-2 ratio is a crucial factor in promoting mitochondrial outer membrane permeabilization and subsequent apoptosis.

Caspase Activation Cascade

The release of cytochrome c into the cytosol triggers the formation of the apoptosome and the activation of initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis[2][3][7]. The activation of caspase-3 leads to the cleavage of various cellular substrates, resulting in the characteristic morphological changes of apoptosis, including DNA fragmentation and nuclear condensation[3].

dot

Caption: Caspase activation cascade following Plumbagin treatment.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early research on Plumbagin-induced apoptosis.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

-

Treatment: Cells were treated with various concentrations of Plumbagin (e.g., 2.5-40 µmol/L) or vehicle control for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader. Cell viability was expressed as a percentage of the control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Cells were treated with Plumbagin at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: Both adherent and floating cells were collected, washed twice with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) were added to the cell suspension.

-

Incubation: The cells were incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

Western Blot Analysis for Apoptosis-Related Proteins

-

Cell Lysis: After treatment with Plumbagin, cells were harvested and lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30-50 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and then incubated overnight at 4°C with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, and β-actin (as a loading control).

-

Detection: After washing, the membrane was incubated with the appropriate HRP-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

dot

Caption: Experimental workflow for Western Blot analysis.

Conclusion

The early research on this compound (Plumbagin) has firmly established its pro-apoptotic activity in cancer cells. The primary mechanism involves the induction of oxidative stress, leading to the activation of the mitochondrial-mediated intrinsic apoptotic pathway. This is characterized by the modulation of Bcl-2 family proteins, disruption of the mitochondrial membrane potential, and a subsequent caspase activation cascade. The detailed experimental protocols provided in this guide serve as a foundation for further research and development of Plumbagin and its analogues as potential anticancer therapeutics. Future investigations can build upon this knowledge to explore synergistic combinations, optimize delivery systems, and further delineate the intricate molecular targets of this promising natural compound.

References

- 1. Plumbagin inhibits cell growth and potentiates apoptosis in human gastric cancer cells in vitro through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plumbagin engenders apoptosis in lung cancer cells via caspase-9 activation and targeting mitochondrial-mediated ROS induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plumbagin induces reactive oxygen species, which mediate apoptosis in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plumbagin promotes mitochondrial mediated apoptosis in gefitinib sensitive and resistant A549 lung cancer cell line through enhancing reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Effects and Mechanisms of Action of Plumbagin: Review of Research Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plumbagin induces apoptosis in Her2-overexpressing breast cancer cells through the mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plumbagin Induces Cytotoxicity via Loss of Mitochondrial Membrane Potential and Caspase Activation in Metastatic Retinoblastoma | Anticancer Research [ar.iiarjournals.org]

NSC114792: A Deep Dive into its Selective Inhibition of the JAK3/STAT5 Signaling Pathway

For Immediate Release

This technical guide provides an in-depth analysis of NSC114792, a novel small molecule compound identified as a selective inhibitor of Janus kinase 3 (JAK3). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compound's mechanism of action, its effects on cell signaling, and detailed experimental methodologies.

Core Mechanism of Action

This compound was identified through a structure-based computational screening of the National Cancer Institute (NCI) diversity set.[1] It has been demonstrated to be a potent and selective inhibitor of the catalytic activity of JAK3.[1] This selectivity is a key characteristic, as it does not significantly affect other members of the JAK family, such as JAK2, or other oncogenic kinases.[1] The primary signaling cascade disrupted by this compound is the JAK3/STAT5 pathway, which is crucial for T-cell development and immune system homeostasis.[1] Aberrant JAK3 activity has been implicated in the pathogenesis of various hematopoietic malignancies, making it a prime therapeutic target.[1]

Impact on Cell Signaling and Cancer Cell Viability

The inhibitory effect of this compound on JAK3 has significant downstream consequences. In cellular models, the compound effectively blocks the Interleukin-2 (IL-2) dependent activation of the JAK3/STAT5 signaling pathway.[1] This blockade leads to a reduction in cell viability and the induction of apoptosis, specifically in cancer cells that harbor persistently-active JAK3.[1] The pro-apoptotic effect of this compound is achieved through the downregulation of anti-apoptotic gene expression.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the foundational study on this compound.

| Parameter | Value | Cell Line/System | Notes |

| Target Kinase | JAK3 | In vitro kinase assays | Selectively inhibits JAK3 over other JAK family members.[1] |

| Effect | Inhibition of IL-2 dependent JAK3/STAT5 activation | 32D/IL-2Rβ cells | Does not affect IL-3 dependent JAK2/STAT5 activation.[1] |

| Cellular Outcome | Decreased cell viability and induction of apoptosis | Cancer cells with persistently-active JAK3 | Mediated by downregulation of anti-apoptotic genes.[1] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism and experimental approach, the following diagrams are provided.

Caption: The JAK3/STAT5 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the identification and validation of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary research on this compound.

In Vitro Kinase Assays

-

Objective: To determine the direct inhibitory effect of this compound on the catalytic activity of JAK family kinases.

-

Procedure:

-

Recombinant JAK kinases (JAK1, JAK2, JAK3, and TYK2) were incubated with a specific peptide substrate and ATP.

-

This compound was added at varying concentrations to the reaction mixture.

-

The kinase reaction was allowed to proceed for a defined period at 30°C.

-

The amount of phosphorylated substrate was quantified using a suitable method, such as a radiometric assay (e.g., using [γ-³²P]ATP) or a fluorescence-based assay.

-

IC50 values were calculated by plotting the percentage of kinase inhibition against the log concentration of this compound.

-

Cell Culture and Treatment

-

Objective: To assess the effect of this compound on cell lines dependent on JAK3 signaling.

-

Cell Lines:

-

32D/IL-2Rβ cells (dependent on IL-2 for proliferation and survival via JAK3).

-

Various cancer cell lines with known persistently-active JAK3.

-

-

Procedure:

-

Cells were cultured in appropriate media supplemented with fetal bovine serum and necessary cytokines (e.g., IL-2 for 32D/IL-2Rβ cells).

-

Cells were seeded in multi-well plates and allowed to adhere or stabilize.

-

This compound, dissolved in a suitable solvent (e.g., DMSO), was added to the culture media at various concentrations. A vehicle control (DMSO alone) was included in all experiments.

-

Cells were incubated with the compound for specified time periods (e.g., 24, 48, 72 hours).

-

Western Blot Analysis for Phospho-STAT5

-

Objective: To measure the inhibition of JAK3-mediated STAT5 phosphorylation in cells.

-

Procedure:

-

Cells were treated with this compound as described above.

-

Following treatment, cells were lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates was determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked to prevent non-specific antibody binding.

-

The membrane was incubated with a primary antibody specific for phosphorylated STAT5 (p-STAT5).

-

A primary antibody for total STAT5 was used on a parallel blot or after stripping the p-STAT5 antibody to serve as a loading control.

-

The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Viability and Apoptosis Assays

-

Objective: To quantify the effect of this compound on cell proliferation and programmed cell death.

-

Cell Viability (e.g., MTT Assay):

-

Cells were seeded in 96-well plates and treated with this compound.

-

After the incubation period, MTT reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

-

The formazan crystals were dissolved in a solubilization solution.

-

The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Apoptosis (e.g., Annexin V/Propidium (B1200493) Iodide Staining):

-

Cells were treated with this compound.

-

Cells were harvested and washed with binding buffer.

-

Cells were stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

The stained cells were analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Future Directions

The selective inhibitory profile of this compound against JAK3 makes it a promising lead compound for the development of a new class of therapeutic agents. Further research is warranted to explore its efficacy in in vivo models of hematopoietic malignancies and autoimmune disorders where JAK3 signaling plays a pathogenic role. Optimization of its pharmacological properties could lead to the development of a clinically viable drug candidate.

References

Unveiling the Therapeutic Potential of Cedrelopsis grevei: A Technical Review for Drug Discovery

Antananarivo, Madagascar - Cedrelopsis grevei, a plant endemic to the forests of Madagascar, has long been a cornerstone of traditional Malagasy medicine. Known locally as "Katrafay," its bark and leaves have been utilized for generations to treat a variety of ailments. Modern scientific inquiry is now beginning to validate these traditional uses, revealing a complex phytochemical profile with a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the existing literature on the therapeutic applications of Cedrelopsis grevei, offering valuable insights for researchers, scientists, and drug development professionals.

Traditional Ethnomedicinal Applications

For centuries, various parts of Cedrelopsis grevei have been employed in Malagasy folk medicine. The bark is traditionally used to alleviate rheumatism, muscular pain, and fatigue.[1][2] It is also reputed for its antifungal and antibiotic properties.[1][2] Decoctions of the leaves and bark are used to treat fever, malaria, and inflammatory conditions.[3][4] Furthermore, the plant is recognized for its cardiovascular and aphrodisiac properties in traditional practices.[3][5]

Phytochemical Landscape: A Rich Source of Bioactive Compounds

The therapeutic effects of Cedrelopsis grevei are largely attributed to its rich and diverse phytochemical composition. The essential oil, primarily extracted from the bark, is particularly rich in sesquiterpene hydrocarbons.[6][7] Gas chromatography-mass spectrometry (GC-MS) analyses have identified major constituents including ishwarane, β-elemene, α-copaene, δ-cadinene, and (E)-β-farnesene.[1][6][8] The exact composition of the essential oil can vary depending on the geographical origin of the plant.[7][9]

Beyond the volatile components, the bark and other plant parts contain a variety of other bioactive compounds, including coumarins, limonoids, chromones, acetophenones, and triterpenoid (B12794562) derivatives.[3] This complex mixture of compounds likely contributes to the plant's wide range of therapeutic effects through synergistic interactions.

Pharmacological Activities and Therapeutic Potential

Scientific investigations have substantiated many of the traditional claims, revealing a host of pharmacological activities. These include anti-inflammatory, antimicrobial, antioxidant, cytotoxic (anticancer), and hepatoprotective effects.

Anti-inflammatory Activity

The essential oil of Cedrelopsis grevei has demonstrated notable anti-inflammatory properties. One study reported an IC50 value of 21.33 mg/L for the anti-inflammatory activity of the leaf essential oil, highlighting its potential for treating inflammatory disorders.[8] The high concentration of sesquiterpenes is believed to be a primary contributor to this effect.

Antimicrobial and Antifungal Activity

Cedrelopsis grevei essential oil has shown considerable antimicrobial activity against various pathogens. It is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.[1] The polar fraction of the essential oil has also demonstrated bioactivity against Pseudomonas aeruginosa and the yeast Candida albicans.[1]

Cytotoxic and Anticancer Potential

Recent studies have highlighted the cytotoxic activity of C. grevei essential oil against several human cancer cell lines. The essential oil and its fractions have exhibited interesting activity against human lung cancer cells (A549) and human colorectal cancer cells (CaCo-2).[1][6] Furthermore, the leaf essential oil was found to be active against human breast cancer cells (MCF-7) with an IC50 value of 21.5 mg/L.[8] The presence of sesquiterpenes like β-elemene, known for its anticancer properties, likely plays a significant role in this activity.[1]

Antioxidant Properties

While some studies have reported weak to moderate antioxidant activity for the whole essential oil, certain fractions have shown more significant radical scavenging capabilities.[1][6] For instance, the polar fraction of the bark essential oil, rich in oxygenated sesquiterpenes, exhibited higher antioxidant activity in some assays.[10] Methanolic extracts of the leaves have also shown promising antioxidant activity, with an IC50 of less than 225 μg/ml in a DPPH assay.[11]

Hepatoprotective Effects

A study investigating the effects of C. grevei leaf extract on cypermethrin-induced liver damage in mice demonstrated significant hepatoprotective potential. The extract was shown to mitigate lipid peroxidation and oxidative stress, thereby protecting the liver from damage.[11]

Quantitative Data Summary

To facilitate a clear comparison of the reported biological activities of Cedrelopsis grevei, the following tables summarize the key quantitative data from various studies.

| Activity | Plant Part | Extract/Compound | Assay | Cell Line/Organism | Result (IC50/MIC) | Reference |

| Anti-inflammatory | Leaves | Essential Oil | - | - | 21.33 mg/L | [8] |

| Anticancer | Leaves | Essential Oil | Cytotoxicity | MCF-7 (Breast Cancer) | 21.5 mg/L | [8] |

| Anticancer | Bark | Essential Oil & Fractions | Cytotoxicity | A549 (Lung Cancer) | Active | [1][6] |

| Anticancer | Bark | Essential Oil & Fractions | Cytotoxicity | CaCo-2 (Colorectal Cancer) | Active | [1][6] |

| Antimalarial | Leaves | Essential Oil | - | Plasmodium falciparum | 17.5 mg/L | [8] |

| Antioxidant | Leaves | Methanolic Extract | DPPH | - | < 225 μg/ml | [11] |

| Antioxidant | Leaves | Essential Oil | DPPH | - | > 1000 mg/L | [8] |

| Antioxidant | Leaves | Essential Oil | ABTS | - | 110 mg/L | [8] |

| Antimicrobial | Bark | Essential Oil | MIC | Staphylococcus aureus | - | [1] |

| Antimicrobial | Bark | Essential Oil | MIC | Staphylococcus epidermidis | - | [1] |

| Antimicrobial | Bark | Polar Fraction of EO | MIC | Pseudomonas aeruginosa | Active | [1] |

| Antimicrobial | Bark | Polar Fraction of EO | MIC | Candida albicans | Active | [1] |

Experimental Protocols

This section provides an overview of the methodologies used in key studies to evaluate the therapeutic properties of Cedrelopsis grevei.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. A solution of DPPH in methanol (B129727) is prepared. The plant extract, at various concentrations, is added to the DPPH solution. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes). The absorbance is then measured at a specific wavelength (typically around 517 nm). The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the extract).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. This solution is then diluted with a solvent (e.g., ethanol (B145695) or water) to a specific absorbance at a particular wavelength (e.g., 734 nm). The plant extract is then added to the ABTS•+ solution, and the decrease in absorbance is measured after a set incubation time. The percentage of inhibition is calculated relative to a control.

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity. Cancer cells (e.g., A549, CaCo-2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the C. grevei extract or essential oil and incubated for a specific duration (e.g., 72 hours). After incubation, an MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the extract that inhibits 50% of cell growth, is then determined.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A serial dilution of the C. grevei essential oil is prepared in a liquid growth medium in a 96-well microplate. A standardized suspension of the target microorganism is then added to each well. The plate is incubated under appropriate conditions for the microorganism. The MIC is determined as the lowest concentration of the essential oil at which no visible growth (turbidity) is observed.

Signaling Pathways and Molecular Mechanisms

The diverse pharmacological activities of Cedrelopsis grevei are underpinned by its influence on various cellular signaling pathways. While direct studies on the molecular mechanisms of C. grevei are still emerging, the known effects of its major chemical constituents, particularly sesquiterpenes, provide strong indications of the pathways involved.

Anti-inflammatory Signaling

The anti-inflammatory effects of sesquiterpene-rich extracts are often mediated through the inhibition of pro-inflammatory signaling cascades. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway . In response to inflammatory stimuli, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Sesquiterpenes can inhibit the activation of NF-κB, thereby downregulating the production of these inflammatory mediators. Another important cascade is the Mitogen-Activated Protein Kinase (MAPK) pathway , which plays a crucial role in cellular responses to external stressors and is involved in the production of inflammatory cytokines.

Anticancer Signaling

The cytotoxic effects of Cedrelopsis grevei's constituents, such as sesquiterpenes, are likely exerted through the modulation of signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is common in many cancers. Sesquiterpenes have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival. Additionally, the induction of apoptosis (programmed cell death) is a key mechanism for anticancer agents. This can be achieved through the modulation of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, often involving the regulation of Bcl-2 family proteins and the activation of caspases.

Experimental Workflows

The following diagrams illustrate the typical workflows for the key experiments discussed.

Conclusion and Future Directions

Cedrelopsis grevei represents a significant source of bioactive compounds with considerable therapeutic potential. The convergence of traditional knowledge and modern scientific validation underscores the importance of this endemic Malagasy plant in the search for new drug leads. The demonstrated anti-inflammatory, antimicrobial, cytotoxic, antioxidant, and hepatoprotective activities provide a strong foundation for further research and development.

Future investigations should focus on several key areas. The isolation and characterization of individual bioactive compounds from C. grevei are crucial to understanding their specific contributions to the observed pharmacological effects. In-depth studies into the molecular mechanisms and signaling pathways affected by these purified compounds will provide a more precise understanding of their modes of action. Furthermore, preclinical and clinical studies are necessary to establish the safety and efficacy of C. grevei extracts and their constituents for therapeutic use. The sustainable harvesting and cultivation of this valuable medicinal plant are also critical considerations to ensure its long-term availability for both traditional use and modern drug discovery. The continued exploration of Cedrelopsis grevei holds great promise for the development of novel therapeutics for a range of human diseases.

References

- 1. Chemical composition and anticancer, antiinflammatory, antioxidant and antimalarial activities of leaves essential oil of Cedrelopsis grevei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Bark essential oil of Cedrelopsis grevei from Madagascar: investigation of steam-distillation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

NSC114792: A Promising Lead Compound for Targeted Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals